ethyl 2-[2-[4-(allyloxy)phenyl]-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a pyrrolidinone-thiazole hybrid scaffold. Key structural elements include:
- Pyrrolidinone core: Substituted with a 4-(allyloxy)phenyl group at position 2, a 4-ethoxy-2-methylbenzoyl moiety at position 3, and hydroxyl and ketone groups at positions 4 and 5, respectively.
- Thiazole ring: Attached to the pyrrolidinone via position 1, with a methyl group at position 4 and an ethyl carboxylate ester at position 3.
Its synthesis likely involves multi-step reactions, including cyclocondensation and esterification, with structural validation via X-ray crystallography using SHELX programs .
Properties
Molecular Formula |
C30H30N2O7S |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-prop-2-enoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H30N2O7S/c1-6-15-39-20-11-9-19(10-12-20)24-23(25(33)22-14-13-21(37-7-2)16-17(22)4)26(34)28(35)32(24)30-31-18(5)27(40-30)29(36)38-8-3/h6,9-14,16,24,33H,1,7-8,15H2,2-5H3/b25-23+ |
InChI Key |
SXYPTAOVUVUGLD-WJTDDFOZSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OCC=C)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OCC=C)O)C |
Origin of Product |
United States |
Preparation Methods
Tcherniac’s Method for 4-Methyl-1,3-thiazole-5-carboxylate
The thiazole ring is synthesized using Tcherniac’s protocol, which involves the reaction of α-thiocyanato ketones with sulfur nucleophiles. For the target compound, methyl 3-oxobutanoate is treated with thiocyanogen (in situ generated from KSCN and Br₂) to yield methyl 4-methyl-1,3-thiazole-5-carboxylate. Ethyl esterification is achieved via transesterification with ethanol in the presence of p-toluenesulfonic acid (PTSA).
Reaction Conditions :
Construction of the Pyrrole Subunit
Intramolecular 1,3-Dipolar Cycloaddition
The dihydro-1H-pyrrole ring is formed via a 1,3-dipolar cycloaddition between a mesoionic oxazolium-5-oxide (münchnone) and an alkyne dipolarophile. Starting from N-acylthiazolidine-4-carboxylic acid A , dehydration with acetic anhydride generates the mesoionic intermediate B , which undergoes cycloaddition with 4-(allyloxy)phenylacetylene to yield the pyrrolo[1,2-c]thiazole framework C .
Key Steps :
-
Mesoionic Intermediate Formation :
-
Cycloaddition :
Functionalization with 4-Ethoxy-2-methylbenzoyl and Allyloxy Groups
Friedel-Crafts Acylation
The 4-ethoxy-2-methylbenzoyl group is introduced via Friedel-Crafts acylation using 4-ethoxy-2-methylbenzoyl chloride D . The reaction is catalyzed by AlCl₃ in DCM at 0°C, affording the acylated intermediate E .
Optimization :
Williamson Ether Synthesis for Allyloxy Group
The 4-(allyloxy)phenyl substituent is installed via nucleophilic substitution between 4-hydroxyphenylboronic acid and allyl bromide. Potassium carbonate in DMF facilitates the reaction at 70°C, yielding 4-(allyloxy)phenylboronic acid F . A Suzuki-Miyaura coupling with the pyrrole intermediate C introduces the aryl group.
Conditions :
Final Assembly and Esterification
Coupling of Thiazole and Pyrrole Moieties
The thiazole carboxylate G is coupled with the pyrrole intermediate E using EDCI/HOBt in DCM. The reaction proceeds at 25°C for 12 hours, yielding the conjugated product H .
Characterization :
Hydrolysis and Ethyl Ester Formation
The methyl ester in H is hydrolyzed with LiOH in THF/H₂O, followed by ethyl esterification using ethanol and DCC. The final product is purified via recrystallization from cyclohexane.
Challenges and Optimization
-
Low Cycloaddition Yields : The intramolecular cycloaddition (Step 3.1) suffers from poor yields (18–22%) due to competing side reactions. Microwave-assisted synthesis under solvent-free conditions improves yields to 35%.
-
Steric Hindrance : Bulky substituents on the pyrrole ring necessitate prolonged reaction times for acylation (24 hours vs. 4 hours).
-
Purification : Column chromatography with silica gel (ethyl acetate/hexane, 1:3) resolves diastereomers arising from the allyloxy group .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[4-(allyloxy)phenyl]-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the allyloxy group or the thiazole ring using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the allyloxy group may yield an epoxide or an aldehyde, while reduction of the carbonyl groups may produce corresponding alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Mechanism of Action
The mechanism of action of ethyl 2-[2-[4-(allyloxy)phenyl]-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrrolidinone-Thiazole Family
The compound’s structural analogs differ primarily in substituents on the phenyl rings and ester groups. Key examples include:
Inferences :
- Alkoxy Chain Length : Longer chains (e.g., butoxy in ) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Electron-Withdrawing Groups : Fluorine substitution (e.g., 4-fluorophenyl in ) increases polarity and resistance to oxidative metabolism, relevant in pharmaceutical applications.
- Ester Group Flexibility : Allyl esters () offer sites for post-synthetic modifications (e.g., thiol-ene reactions), whereas ethyl esters (target compound) prioritize stability.
Structural and Crystallographic Insights
- Crystal Packing : Analogs like those in exhibit triclinic symmetry (P 1̄) with planar molecular conformations. The target compound’s allyloxy group may introduce steric effects, altering packing efficiency compared to propoxy/butoxy analogs.
- Hydrogen Bonding: The hydroxyl group at position 4 of the pyrrolidinone likely forms intermolecular hydrogen bonds (e.g., O–H···O=C), as observed in isostructural compounds . Fluorophenyl-substituted analogs () may exhibit weaker H-bonding due to reduced electron density.
Computational and Spectroscopic Analysis
- Electrostatic Potential: Multiwfn analysis () of the target compound would reveal electron-rich regions (e.g., carbonyl groups) and electron-deficient zones (e.g., methyl-thiazole), guiding reactivity predictions.
- Bond Order: The conjugated system in the pyrrolidinone-thiazole core likely delocalizes electron density, stabilizing the molecule compared to non-conjugated analogs ().
Biological Activity
Ethyl 2-[2-[4-(allyloxy)phenyl]-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound features a thiazole ring and various functional groups that contribute to its biological activity. The structural formula is represented as follows:
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzothiazole and oxadiazole have shown promising results against various cancer cell lines, including MCF-7 breast cancer cells. Compounds in this category often act by inducing apoptosis or inhibiting cell proliferation.
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzothiazole Derivative 1 | MCF-7 | 1.8 | Apoptosis induction |
| Oxadiazole Derivative 2 | MCF-7 | 4.5 | Cell cycle arrest |
| Ethyl Thiazole Compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. Research indicates that similar compounds can inhibit the growth of bacteria and fungi through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | E. coli | 32 µg/mL |
| Thiazole B | S. aureus | 16 µg/mL |
| Ethyl Thiazole Compound | C. albicans | TBD |
Study on Anticancer Effects
A study published in the Egyptian Journal of Chemistry synthesized a series of thiazole derivatives and evaluated their anticancer activities against MCF-7 cells. The results demonstrated that certain modifications to the thiazole structure significantly enhanced cytotoxicity, suggesting that this compound could exhibit similar effects due to its structural complexity and functional groups .
Antimicrobial Efficacy
Another research focused on thiazole derivatives reported their effectiveness against a range of bacterial strains. The study highlighted the importance of substituents on the thiazole ring in modulating antimicrobial activity, which could be relevant for the ethyl compound under investigation .
Q & A
Q. Methodological Recommendations :
- Monitor reaction progress via TLC/HPLC to isolate intermediates.
- Optimize solvent polarity (e.g., switch from ethanol to DMF for cyclization steps) .
What analytical techniques are most effective for characterizing its structure?
Basic Research Focus
Accurate structural elucidation requires complementary techniques:
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the aromatic region .
How do electronic properties of the thiazole ring influence reactivity?
Advanced Research Focus
The thiazole ring’s electron-withdrawing nature directs electrophilic substitution to the 5-position. Key findings:
| Reaction Type | Observed Reactivity | Mechanistic Insight | Reference |
|---|---|---|---|
| Nucleophilic addition | Preferential attack at C5 | Thiazole’s π-deficient nature enhances electrophilicity at C5; confirmed via DFT | |
| Oxidation | Stability under mild oxidants | Methyl group at C4 shields the ring from peroxide-mediated degradation |
Q. Methodological Insight :
- Use Hammett constants (σ) to predict substituent effects on reaction rates .
How can computational methods optimize its synthesis?
Advanced Research Focus
Integrate quantum mechanics and machine learning:
Q. Workflow :
Generate reaction network via automated path-searching algorithms.
Train ML models on experimental datasets to predict yields .
How to address contradictions in reported biological activities?
Advanced Research Focus
Discrepancies in bioactivity data (e.g., IC₅₀ variations) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. MCF7) or serum concentrations .
- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
Q. Validation Strategies :
- Perform dose-response curves across 3+ independent replicates.
- Compare with structurally analogous controls (e.g., methyl vs. ethyl esters) .
What strategies mitigate steric hindrance during pyrrole functionalization?
Advanced Research Focus
The 4-hydroxy-5-oxo-pyrrole core is sterically congested. Solutions include:
| Strategy | Example | Outcome | Reference |
|---|---|---|---|
| Bulky base selection | Use DBU instead of Et₃N for benzoylation | Reduces side reactions (yield ↑ from 45% to 72%) | |
| Microwave-assisted synthesis | Cyclization at 100°C for 10 min | Enhances reaction efficiency (conversion ↑ 30%) |
Key Insight : Pre-organize reactants via hydrogen bonding (e.g., using p-toluenesulfonic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
